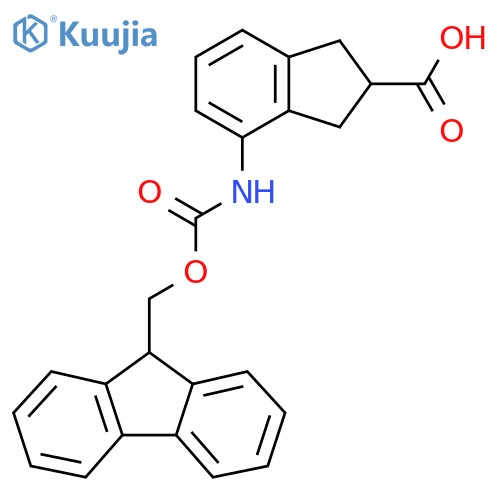

Cas no 2580250-31-1 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid)

2580250-31-1 structure

商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2580250-31-1

- EN300-27730492

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid

-

- インチ: 1S/C25H21NO4/c27-24(28)16-12-15-6-5-11-23(21(15)13-16)26-25(29)30-14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,16,22H,12-14H2,(H,26,29)(H,27,28)

- InChIKey: IWPXUAOGBOMUKD-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1=CC=CC2=C1CC(C(=O)O)C2)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 399.14705815g/mol

- どういたいしつりょう: 399.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 629

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730492-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 0.1g |

$1283.0 | 2025-03-19 | |

| Enamine | EN300-27730492-10.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 10.0g |

$6266.0 | 2025-03-19 | |

| Enamine | EN300-27730492-10g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 10g |

$6266.0 | 2023-09-10 | ||

| Enamine | EN300-27730492-2.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 2.5g |

$2856.0 | 2025-03-19 | |

| Enamine | EN300-27730492-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 1.0g |

$1458.0 | 2025-03-19 | |

| Enamine | EN300-27730492-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 0.25g |

$1341.0 | 2025-03-19 | |

| Enamine | EN300-27730492-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 5.0g |

$4226.0 | 2025-03-19 | |

| Enamine | EN300-27730492-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 0.05g |

$1224.0 | 2025-03-19 | |

| Enamine | EN300-27730492-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 95.0% | 0.5g |

$1399.0 | 2025-03-19 | |

| Enamine | EN300-27730492-1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid |

2580250-31-1 | 1g |

$1458.0 | 2023-09-10 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

2580250-31-1 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量